6-amino-8-(3-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a dioxolochromenyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves a multi-step process. One common method includes the reaction of sesamol, 4-methoxybenzaldehyde, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in ethanol for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit various enzymes and proteins involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Methoxyphenyl)-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
- Trimethoxyphenyl (TMP) derivatives
Uniqueness
6-AMINO-8-(3-METHOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-amino-8-(3-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C18H14N2O4/c1-21-11-4-2-3-10(5-11)17-12-6-15-16(23-9-22-15)7-14(12)24-18(20)13(17)8-19/h2-7,17H,9,20H2,1H3 |
InChI Key |
HLTIWUUAMXMQRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4 |
Origin of Product |
United States |
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